molecular formula C16H23NO4 B13441634 Methyl 3-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate CAS No. 132691-44-2

Methyl 3-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate

Cat. No.: B13441634
CAS No.: 132691-44-2
M. Wt: 293.36 g/mol
InChI Key: XTSDOVYZEISZEF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(Boc-aminomethyl)phenyl]propionate typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by esterification. One common method involves the reaction of 4-(Boc-aminomethyl)benzylamine with methyl 3-bromopropionate under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for Methyl 3-[4-(Boc-aminomethyl)phenyl]propionate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(Boc-aminomethyl)phenyl]propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-[4-(Boc-aminomethyl)phenyl]propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[4-(Boc-aminomethyl)phenyl]propionate involves its interaction with various molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The ester group can be hydrolyzed to form carboxylic acids, which can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[4-(Boc-aminomethyl)phenyl]propionate is unique due to its dual functionality, which allows it to participate in a wide range of chemical reactions. The presence of both the Boc-protected amine and ester groups makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-11-13-7-5-12(6-8-13)9-10-14(18)20-4/h5-8H,9-11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSDOVYZEISZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152918
Record name Methyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132691-44-2
Record name Methyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132691-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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